molecular formula C13H8INO2 B1605247 2-Iodo-7-nitro-9H-fluorene CAS No. 23055-47-2

2-Iodo-7-nitro-9H-fluorene

Cat. No.: B1605247
CAS No.: 23055-47-2
M. Wt: 337.11 g/mol
InChI Key: HSJXILJMBUVJFU-UHFFFAOYSA-N
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Description

2-Iodo-7-nitro-9H-fluorene is an organic compound with the molecular formula C13H8INO2. It is a derivative of fluorene, characterized by the presence of iodine and nitro functional groups at the 2 and 7 positions, respectively.

Scientific Research Applications

2-Iodo-7-nitro-9H-fluorene has several applications in scientific research:

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-7-nitro-9H-fluorene typically involves the iodination and nitration of fluorene. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-7-nitro-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Iodo-7-nitro-9H-fluorene largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-iodo-7-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8INO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJXILJMBUVJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177623
Record name Fluorene, 2-iodo-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23055-47-2
Record name 2-Iodo-7-nitro-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23055-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorene, 2-iodo-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023055472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC90703
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluorene, 2-iodo-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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